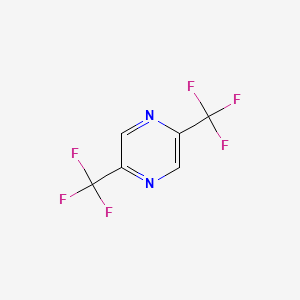

2,5-Bis-(Trifluoromethyl)pyrazine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern chemical research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov Fluorinated heterocycles often exhibit enhanced metabolic stability, increased bioavailability, and modulated physicochemical properties such as lipophilicity and pKa, which are highly desirable in drug design. acs.orgnih.govnih.gov The carbon-fluorine bond is strong and not commonly found in nature, which can increase a drug's half-life by blocking metabolic pathways. acs.org It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, and the strategic incorporation of fluorine has led to a significant number of blockbuster drugs. nih.gov In materials science, fluorinated heterocycles are integral to the development of advanced materials like organic light-emitting diodes (OLEDs) and photovoltaics due to their unique electronic and optical properties. rsc.org

Overview of Pyrazine (B50134) Scaffolds in Synthetic Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. mdpi.comrsc.org This structural motif is found in numerous natural products, including members of the vitamin B family like riboflavin (B1680620) and folic acid, as well as various alkaloids isolated from marine organisms. mdpi.com The pyrazine ring is considered an important scaffold in medicinal chemistry, with many derivatives showing a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comrsc.org The electron-deficient nature of the pyrazine system makes it a valuable platform in synthetic chemistry, particularly for undergoing reactions like nucleophilic aromatic substitutions and cross-couplings to build more complex molecular architectures. mdpi.comnih.gov

Unique Electronic and Steric Influence of Trifluoromethyl Groups on Aromatic Systems

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on an aromatic system is profound, stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the ring through a strong inductive effect (-I). colorado.edu This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack. colorado.eduresearchgate.net Unlike activating groups that direct incoming electrophiles to the ortho and para positions, the CF₃ group is a meta-director in electrophilic aromatic substitution. researchgate.nethabitablefuture.org

Sterically, the trifluoromethyl group is significantly bulkier than a methyl group, which can influence the conformation of molecules and their interactions with biological targets or other reagents. rsc.org Despite its size, it can enhance target binding affinity through hydrophobic interactions. rsc.org When attached to a pyrazine ring, which is already electron-deficient, the two CF₃ groups in 2,5-bis-(trifluoromethyl)pyrazine dramatically lower the electron density of the ring, significantly enhancing its electrophilic character and susceptibility to nucleophilic attack.

Research Scope and Focus on this compound

This article focuses specifically on the chemical compound this compound. The scope is strictly limited to its synthesis, structural characterization through various spectroscopic methods, its chemical reactivity, and its current and potential applications in materials science and as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCHHTWSOPWERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707170 | |

| Record name | 2,5-Bis(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365988-35-7 | |

| Record name | 2,5-Bis(trifluoromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl Pyrazine and Its Precursors

Cyclocondensation Reactions with Trifluoromethylated Building Blocks

The most direct de novo synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize 2,5-bis-(trifluoromethyl)pyrazine, the key building blocks are a 1,2-diaminoalkene and a 1,2-dicarbonyl compound bearing two trifluoromethyl groups.

A well-documented example is the reaction of perfluorobutane-2,3-dione (PFBD), also known as hexafluorobiacetyl, with an appropriate 1,2-diamine. mdpi.com The reaction of PFBD with ethylenediamine, for instance, would lead to an intermediate dihydropyrazine (B8608421) which can subsequently be oxidized to the aromatic this compound. This method provides a straightforward entry into the target molecule, contingent on the availability of the fluorinated diketone.

Reaction Scheme: CF₃-C(=O)-C(=O)-CF₃ + H₂N-CH₂-CH₂-NH₂ → Dihydropyrazine intermediate → this compound

| Building Block 1 | Building Block 2 | Key Intermediate | Product | Reference Principle |

| Perfluorobutane-2,3-dione | Ethylenediamine | 2,3-Dihydro-5,6-bis(trifluoromethyl)pyrazine | This compound | Synthesis of quinoxalines from ortho-diamines and PFBD mdpi.com |

| 1,1,1,4,4,4-Hexafluorobutane-2,3-dione |

Multicomponent Reaction Protocols for Pyrazine (B50134) Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgbeilstein-journals.org While specific MCRs leading directly to this compound are not prominently featured in the literature, the principles for constructing other fluorinated heterocyclic systems can be applied.

The synthesis of trifluoromethyl-substituted pyrazoles and pyridines often employs MCR strategies. beilstein-journals.orgbeilstein-journals.orgresearchgate.net A hypothetical MCR for this compound could involve the reaction of a trifluoromethylated building block, a source of ammonia (B1221849) (or a diamine), and another component that forms the pyrazine backbone in a one-pot process. For example, a reaction could potentially be designed starting from a trifluoromethylated ketone, an amine, and a cyanide source, though such a specific protocol for this target molecule remains to be developed. The power of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials.

Post-Synthetic Introduction of Trifluoromethyl Groups

The direct introduction of trifluoromethyl groups onto a pyrazine ring is a challenging yet crucial transformation. The electron-deficient nature of the pyrazine core, caused by the two electronegative nitrogen atoms, heavily influences the feasibility and outcome of these reactions. mdpi.comyoutube.com

Electrophilic trifluoromethylation involves the use of a "CF₃⁺" synthon to substitute a hydrogen atom on an aromatic ring. However, this method is generally less effective for highly electron-deficient heterocycles like pyrazine. youtube.com The strong deactivation of the ring by the two nitrogen atoms makes it a poor nucleophile, thus hindering attack by an electrophilic reagent. mdpi.comyoutube.com While novel electrophilic trifluoromethylating agents have been developed for various aromatic and heteroaromatic substrates, their application directly on the carbon framework of an unactivated pyrazine ring is not a commonly reported high-yielding strategy. mdpi.com

Nucleophilic trifluoromethylation provides a more viable route. This strategy typically requires a pyrazine ring substituted with good leaving groups, such as halogens (e.g., chloro- or bromo-), at the 2- and 5-positions. A nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃) or potassium trifluoroacetate, can then displace the leaving groups. academie-sciences.fr The electron-deficient character of the pyrazine ring facilitates this type of aromatic nucleophilic substitution (SₙAr) reaction. The general mechanism involves the attack of a "CF₃⁻" equivalent on the halogenated pyrazine precursor.

Radical trifluoromethylation has emerged as a powerful and versatile tool for creating C-CF₃ bonds. rsc.orgdntb.gov.ua These methods involve the generation of a trifluoromethyl radical (•CF₃), which can then add to the pyrazine heterocycle. A common and inexpensive source for generating the •CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent. academie-sciences.frnih.gov The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the formation of the trifluoromethyl radical. acs.org This radical can then engage with a suitable pyrazine precursor in a homolytic aromatic substitution-type mechanism to afford the trifluoromethylated product.

Cross-Coupling Reactions for Pyrazine Functionalization

For a molecule like 2,5-bis(trifluoromethyl)pyrazine that also bears leaving groups (e.g., 3,6-dichloro-2,5-bis(trifluoromethyl)pyrazine), palladium-catalyzed cross-coupling reactions are indispensable tools for further derivatization. These reactions allow for the precise installation of a wide array of substituents, enabling the synthesis of complex molecules for various applications. The highly electron-deficient nature of the pyrazine system makes halogenated derivatives excellent substrates for these transformations. mdpi.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly effective for the functionalization of halopyrazines. mdpi.com For instance, 2,5-dibromo- or 2,5-dichloropyrazines can be coupled with various aryl- or heteroarylboronic acids to yield disubstituted products. rsc.orgrsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. The lability of halogens on the electron-deficient pyrazine core facilitates the oxidative addition step in the catalytic cycle. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on Pyrazine Scaffolds This table is interactive. You can sort and filter the data.

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-trifluoromethoxypyrazine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-5-trifluoromethoxypyrazine | High | mdpi.com |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | 2,5-Bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine | 73% | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | - | rsc.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. organic-chemistry.org Given the electron-deficient nature of the pyrazine ring, its halogenated derivatives are excellent candidates for this transformation. A notable example is the successful amination of 2-chloro-5-trifluoromethoxypyrazine, where a Boc-protected amine was introduced in high yield using a palladium catalyst with a specific phosphine (B1218219) ligand (DPEphos). mdpi.com This demonstrates the reaction's utility in attaching nitrogen nucleophiles to the pyrazine core, a critical step in the synthesis of many biologically active compounds. mdpi.combeilstein-journals.org

Table 2: Example of Buchwald-Hartwig Amination on a Pyrazine Scaffold This table is interactive. You can sort and filter the data.

| Pyrazine Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|

Chemical Properties and Reactivity

Nucleophilic Aromatic Substitution Reactions

The pyrazine ring is inherently more susceptible to nucleophilic aromatic substitution (SₙAr) than benzene (B151609) due to the presence of the electronegative nitrogen atoms. nih.gov The addition of two CF₃ groups drastically enhances this reactivity. The carbon atoms bearing the hydrogen atoms (at the 3- and 6-positions) are highly activated towards attack by nucleophiles.

It is expected that 2,5-bis-(trifluoromethyl)pyrazine will react readily with a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to displace one or both of the ring protons, often without the need for harsh conditions. This high reactivity makes it a potentially valuable substrate for synthesizing complex, highly functionalized pyrazine derivatives. The behavior is analogous to other halogenated or activated pyrazines, which are known to be excellent SₙAr substrates. mdpi.comnih.gov

Cycloaddition Reactions

The participation of this compound in cycloaddition reactions is less straightforward. In a typical Diels-Alder reaction, the pyrazine ring would need to act as the diene component. However, its extremely electron-deficient nature makes it a poor diene for reactions with typical dienophiles. Conversely, it could potentially act as a dienophile, reacting with an electron-rich diene. There are reports of other trifluoromethylated compounds undergoing [3+2] cycloadditions to form five-membered rings like pyrazolines, but these typically involve different starting materials. rsc.orgnih.gov The reactivity of this compound in such reactions is not well-documented and remains an area for potential investigation.

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis Trifluoromethyl Pyrazine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR provide invaluable information regarding the molecular structure and electronic properties.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The two electron-withdrawing trifluoromethyl (CF₃) groups in 2,5-bis(trifluoromethyl)pyrazine have a profound effect on the chemical shifts of the pyrazine (B50134) ring protons and carbons.

¹H NMR: In 2,5-bis(trifluoromethyl)pyrazine, the two protons are chemically equivalent and are located at the 3 and 6 positions of the pyrazine ring. Due to the strong deshielding effect of the adjacent CF₃ groups, these protons are expected to resonate at a significantly downfield chemical shift compared to unsubstituted pyrazine, which shows a signal at approximately 8.59 ppm. chemicalbook.comspectrabase.com For comparison, the ring protons in derivatives like 2-ethyl-5-(trifluoromethoxy)pyrazine appear at 8.13 and 8.35 ppm. mdpi.com

¹³C NMR: The carbon atoms of the pyrazine ring are also heavily influenced by the CF₃ substituents. The carbons directly bonded to the CF₃ groups (C-2 and C-5) would exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF) and are expected to be significantly downfield. The protonated carbons (C-3 and C-6) would also be shifted downfield. In a related compound, 2-ethyl-5-(trifluoromethoxy)pyrazine, the carbon of the CF₃ group shows a quartet with a large coupling constant (¹JCF = 262.7 Hz). mdpi.com The pyrazine ring carbons in this derivative are observed at 135.0, 140.1, 151.8, and 156.7 ppm. mdpi.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. nih.gov The six fluorine atoms in the two CF₃ groups of 2,5-bis(trifluoromethyl)pyrazine are chemically equivalent and would appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic of the CF₃ group attached to an aromatic ring. For instance, the ¹⁹F chemical shift for the CF₃ group in 2-ethyl-5-(trifluoromethoxy)pyrazine is -57.3 ppm. mdpi.com In other derivatives, such as those with a 3,5-bis(trifluoromethyl)benzene moiety, the CF₃ groups provide a sensitive probe for monitoring molecular interactions. nih.gov

Table 1: NMR Chemical Shift Data for 2,5-Bis-(Trifluoromethyl)pyrazine Derivatives

Note: Direct spectral data for this compound was not available in the provided sources. The data below is for related derivatives and illustrates expected spectral characteristics.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 2-Ethyl-5-(trifluoromethoxy)pyrazine mdpi.com | ¹H | 1.31 (t, 3H), 2.84 (q, 2H), 8.13 (s, 1H), 8.35 (s, 1H) | CDCl₃ |

| ¹³C | 13.3, 22.8, 120.1 (q, ¹JCF = 262.7 Hz), 135.0, 140.1, 151.8, 156.7 | CDCl₃ | |

| ¹⁹F | -57.3 (s) | CDCl₃ | |

| 2-Butyl-5-(trifluoromethoxy)pyrazine mdpi.com | ¹H | 0.92 (t, 3H), 1.37 (sext, 2H), 1.67 (quint, 2H), 2.82 (t, 2H), 8.11 (s, 1H), 8.34 (s, 1H) | CDCl₃ |

| ¹³C | 13.8, 22.2, 31.5, 34.2, 120.1 (q, ¹JCF = 262.3 Hz), 135.0, 140.5, 151.8, 155.8 | CDCl₃ | |

| ¹⁹F | -57.3 (s) | CDCl₃ | |

| 2-(4-(Trifluoromethyl)phenyl)pyridine rsc.org | ¹⁹F | -62.4 (s) | CDCl₃ |

Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For 2,5-bis(trifluoromethyl)pyrazine, it would show a correlation between the signal for the H-3/H-6 protons and the C-3/C-6 carbon signal.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for establishing the connectivity of the molecule. For instance, the protons at H-3/H-6 would show correlations to the quaternary carbons C-2 and C-5, confirming the substitution pattern. Correlations would also be expected to the carbon of the trifluoromethyl group. The utility of HMBC has been demonstrated in related nitrogen-containing heterocyclic systems, such as in the analysis of bis(4-trifluoromethylpyridine) complexes using ¹H-¹⁵N HMBC to probe the electronic environment of the nitrogen atoms. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of 2,5-bis(trifluoromethyl)pyrazine is expected to be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups. Typically, C-F stretching vibrations appear in the region of 1000-1300 cm⁻¹. rsc.org The pyrazine ring itself has characteristic vibrations. For unsubstituted pyrazine, fundamental bands appear at various frequencies, including a notable band around 1020 cm⁻¹. researchgate.net In substituted derivatives like 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, the NH stretching mode is observed around 3368 cm⁻¹ and the C=O stretch at 1655 cm⁻¹. researchgate.net For 2,5-bis(trifluoromethyl)pyrazine, the spectrum would show characteristic pyrazine ring vibrations, likely shifted due to the strong electronic influence of the CF₃ groups, alongside the very intense C-F stretching absorptions.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=N stretch (ring) | 1500 - 1600 | Medium |

| C=C stretch (ring) | 1400 - 1550 | Medium |

| C-F stretch (CF₃) | 1000 - 1300 | Very Strong |

| Pyrazine Ring Bending | < 1000 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and non-polar bonds. The pyrazine ring has several Raman-active modes. Studies on unsubstituted pyrazine adsorbed on zeolite surfaces show a line at ~1154 cm⁻¹ assigned to a C-H bending mode and other ring vibrations. rsc.org For pyrazine-2-carbonitrile, a prominent band corresponding to a pyrazine ring vibration is seen at 1020 cm⁻¹. nih.gov In 2,5-bis(trifluoromethyl)pyrazine, the symmetric stretching vibrations of the C-CF₃ bonds would be expected to produce a strong Raman signal. The symmetric pyrazine ring breathing mode, which is typically strong in the Raman spectrum of pyrazines, would also be a key feature, although its frequency would be altered by the heavy CF₃ substituents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For 2,5-bis(trifluoromethyl)pyrazine (C₆H₂F₆N₂), the molecular weight is 216.08 g/mol . cymitquimica.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 216. The fragmentation pattern would likely involve the loss of a fluorine atom or a CF₃ group. The mass spectrum of the parent pyrazine shows the molecular ion at m/z 80 as the base peak. nist.gov In related trifluoromethoxy-substituted pyrazines, the molecular ion is also observed as a prominent peak. mdpi.com The presence of two CF₃ groups in 2,5-bis(trifluoromethyl)pyrazine would lead to a characteristic isotopic pattern and fragmentation pathway that would be key to its identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing.

Studies on derivatives of 2,5-bis(arylethynyl)pyrazine, including analogues with trifluoromethyl substituents, reveal how molecular structure dictates solid-state packing. rsc.org These structures are stabilized by hydrogen bonds between the nitrogen atoms of the pyrazine ring and hydrogen atoms on adjacent phenyl rings. rsc.org The substitution pattern significantly influences the packing motif. For example, para-substituted derivatives tend to form J-aggregates, while ortho-substituted compounds pack into H-aggregates. rsc.org In another complex pyrazine derivative, 2,5-(E,E)-distyryl-3,6-di-(2-pyridyl)pyrazine, the molecule adopts a centrosymmetrical, cross-like shape with significant dihedral angles between the central pyrazine and peripheral pyridine (B92270) rings. nih.gov

Table 5: Selected Crystallographic Data for a Pyrazine Derivative Data for 2,5-(E,E)-distyryl-3,6-di-(2-pyridyl)pyrazine, illustrating typical parameters from an X-ray structure determination.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₀H₂₂N₄ |

| Symmetry | Centrosymmetrical |

| Dihedral Angle (Pyrazine-Pyridine) | 48.07 (6)° |

| Torsion Angle (Vinyl-Pyrazine) | -169.56 (14)° |

Data sourced from a study on a pyrazine-centered chromophore. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence or fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. For pyrazine and its derivatives, the near-UV absorption spectrum typically features bands corresponding to n→π* and π→π* transitions. montana.edu The energies of these transitions and the resulting luminescence properties are highly sensitive to the molecular structure and the solvent environment. montana.edunih.gov

Derivatives of 2,5-bis(arylethynyl)pyrazine containing electron-withdrawing trifluoromethyl (–CF₃) groups exhibit shorter photoluminescence (PL) lifetimes compared to analogues with electron-donating methoxy (B1213986) groups. rsc.org This suggests that the –CF₃ group enhances non-radiative decay pathways, quenching luminescence. rsc.org In other pyrazine-based dyes, a slight solvatochromic effect is observed, where the absorption and emission wavelengths shift with solvent polarity, indicating a small change in the molecular dipole moment upon electronic excitation. nih.gov The photophysical properties, such as absorption/emission maxima and Stokes shift, are key parameters for applications in optical materials. researchgate.net

Table 6: Photophysical Data for Pyrazine Derivatives in Solution Illustrative data for related pyrazine compounds, showing absorption and emission characteristics.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP) | Dioxane | 360 | 412 |

| E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP) | Chloroform | 366 | 426 |

| E,E-2,5-bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP) | Ethanol | 362 | 430 |

Data sourced from a study on the photophysical behavior of BPEP. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Further research and publication in the field of computational chemistry are required to elucidate these specific properties for 2,5-Bis-(Trifluoromethyl)pyrazine.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling has become an indispensable tool in understanding the structure-activity relationships (SAR) of heterocyclic compounds, including derivatives of pyrazine (B50134). While direct SAR studies on this compound are not extensively detailed in the provided search results, the principles can be inferred from computational studies on analogous structures. SAR studies aim to identify the key structural motifs and physicochemical properties of a molecule that are responsible for its biological activity or material properties.

In the context of pyrazine derivatives, computational SAR studies often focus on how substitutions on the pyrazine ring influence their function, for instance, as receptor antagonists or resistance-modifying agents. nih.govnih.gov For example, in the development of dual orexin (B13118510) receptor antagonists, computational approaches helped to optimize the potency and brain penetration of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives by fine-tuning a key phenethyl motif. nih.gov Similarly, SAR studies on mdpi.comrsc.orgmdpi.comoxadiazolo[3,4-b]pyrazine-containing compounds revealed that analogs with electron-withdrawing and hydrophobic groups, such as the trifluoromethyl group, on the phenyl rings were beneficial to their activity as resistance-modifying agents. nih.gov

The general approach in these computational SAR studies involves several key steps:

Molecular Docking: Simulating the interaction of the ligand (the pyrazine derivative) with the binding site of a target protein. This helps to predict the binding affinity and orientation.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These properties are then correlated with observed activity.

For a molecule like this compound, a computational SAR study would likely investigate how the potent electron-withdrawing nature and the size of the two CF₃ groups at the 2 and 5 positions influence its interactions with biological targets or its properties in materials science applications. The trifluoromethyl groups significantly alter the electronic distribution of the pyrazine ring, which is a critical factor in molecular recognition and reactivity.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net These predictions are crucial for interpreting experimental spectra and confirming molecular structures. Studies on related trifluoromethyl-containing pyrazine carboxamides provide a clear framework for how such analyses are conducted. nih.govresearchgate.netresearchgate.net

The process involves optimizing the molecular geometry of the compound in silico and then calculating the harmonic vibrational frequencies. nih.gov Because theoretical calculations often have systematic errors, the computed wavenumbers are typically scaled using a scaling factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) is also calculated to assign the vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

For a compound like this compound, DFT calculations would predict the characteristic vibrational frequencies associated with the pyrazine ring and the C-F bonds of the trifluoromethyl groups. Based on studies of similar compounds, the key vibrational modes can be predicted. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Trifluoromethyl-Pyrazine Derivatives

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) (DFT) | Corresponding Experimental Range (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | researchgate.net |

| C=N Stretch (Pyrazine Ring) | ~1600-1500 | ~1600-1500 | researchgate.net |

| C-C Stretch (Pyrazine Ring) | ~1500-1400 | ~1500-1400 | researchgate.net |

| C-F Stretch (CF₃ Group) | ~1350-1100 | ~1350-1100 | researchgate.net |

| CF₃ Deformation | ~550-290 | ~550-290 | researchgate.net |

This table is illustrative and based on data for related pyrazine compounds. Specific values for this compound would require a dedicated computational study.

Analysis of Electronic Effects and Hyperpolarizability

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its nonlinear optical (NLO) response, can be effectively analyzed using computational methods. nih.gov The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, and its presence at the 2 and 5 positions of the pyrazine ring has a profound impact on the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity. Computational studies on pyrazine derivatives show that the introduction of electron-withdrawing groups like CF₃ tends to lower the energies of both the HOMO and LUMO, affecting the energy gap. nih.govworktribe.com This alteration of orbital energies is critical for applications in electronic materials, such as organic light-emitting diodes (OLEDs), where pyrazine derivatives can be used as electron-transporting materials. worktribe.com

Table 2: Representative Calculated HOMO-LUMO Energies for Pyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | - | - | 3.56 | worktribe.com |

| 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | -6.95 | -2.13 | 4.82 | nih.gov |

Note: Data is for related derivatives, illustrating the typical range of calculated values.

Hyperpolarizability and Nonlinear Optical (NLO) Effects Nonlinear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. The first-order hyperpolarizability (β) is a measure of a molecule's NLO response. nih.gov Computational studies can predict this value. Molecules with significant charge transfer characteristics often exhibit high hyperpolarizability. mdpi.com While pyrazine itself is centrosymmetric, the introduction of substituents can break this symmetry and induce NLO properties. In push-pull systems involving pyrazine-like heterocycles, the combination of strong electron-donating and electron-withdrawing groups can lead to a large NLO response. mdpi.com

For this compound, the two symmetrically placed, powerful electron-withdrawing CF₃ groups would result in a molecule with a very low dipole moment and likely a small first-order hyperpolarizability. However, the strong electronic effects significantly enhance the molecule's potential as a building block. For instance, it can act as a potent electron-acceptor core in more complex NLO chromophores. mdpi.com Quantum chemical calculations on related pyrazine derivatives have been used to determine their hyperpolarizability. nih.govmdpi.com

Advanced Applications in Chemical Sciences

Materials Science

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly modulates the electronic properties of the pyrazine (B50134) ring, making 2,5-Bis-(Trifluoromethyl)pyrazine an attractive component for the synthesis of novel functional materials.

Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, offering extensive opportunities for applications in gas storage, catalysis, and sensing. The design of COFs relies on the selection of appropriate monomers that dictate the framework's geometry and properties. While direct reports on the use of this compound as a primary monomer in COF synthesis are not prevalent in the current literature, its structural and electronic attributes suggest significant potential.

The pyrazine unit itself is a known component in nitrogen-rich COFs. For instance, triazine-based functionalized COFs have been synthesized that exhibit high nitrogen content, excellent thermal stability, and porosity. These materials have shown promise in applications such as carbon dioxide capture and the detection of nitroaromatic compounds. rsc.org The introduction of trifluoromethyl groups onto the pyrazine monomer could further enhance these properties. The CF3 groups would increase the COF's chemical stability and could create specific binding sites for guest molecules, potentially improving selectivity in gas separation or sensing applications.

Precursors for Electronic and Optical Materials

The unique electronic profile of this compound makes its derivatives prime candidates for new electronic and optical materials. Research into 2,5-bis(arylethynyl)pyrazine derivatives, which feature a central pyrazine core, has demonstrated the profound impact of substituents on their photophysical properties. rsc.org

In a comparative study, 2,5-bis(arylethynyl)pyrazine derivatives bearing trifluoromethyl (-CF3) groups were compared against those with methoxy (B1213986) (-OMe) groups. rsc.org The trifluoromethyl group, being a strong electron acceptor, was shown to influence the material's emission spectra. rsc.orgCurrent time information in Bangalore, IN. For example, the trifluoromethyl-substituted derivative 1a (para-substituted) exhibits a blue emission, whereas its methoxy-substituted analogue shows a green emission, indicating a significant bathochromic shift of 100 nm due to the electron-donating nature of the methoxy group. rsc.org This tunability is crucial for the development of organic light-emitting diodes (OLEDs) and other optical devices.

Furthermore, these pyrazine-based crystals have been shown to act as active optical waveguides. The packing arrangement of these molecules in the solid state, influenced by intermolecular interactions, plays a vital role in their ability to transmit light efficiently. rsc.org The structural simplicity of the 2,5-bis(arylethynyl)pyrazine core, including derivatives of this compound, is advantageous for forming high-quality crystals necessary for these applications. rsc.org

| Derivative | Substituent | Emission Color | Wavelength (nm) |

| 1a | p-CF3 | Blue | 432 |

| 1b | o-CF3 | - | 501 |

| 1c | p-OMe | Green | 532 |

| 1d | o-OMe | - | 541 |

This table summarizes the emission properties of 2,5-bis(arylethynyl)pyrazine derivatives, highlighting the effect of trifluoromethyl substituents compared to methoxy groups. rsc.org

Components in Polymer Science for Advanced Batteries

Organic electrode materials are gaining attention for next-generation batteries due to their potential for sustainability and fast-charging capabilities. Polymers based on pyrazine are particularly interesting because the electron-deficient pyrazine units can serve as stable redox centers. While polymers derived directly from this compound are a specific area of ongoing research, the principles are well-established in related systems.

For instance, poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has demonstrated exceptional performance as a universal cathode material for sodium-ion, magnesium-ion, and aluminum-ion batteries. nih.govnih.gov DFT calculations have confirmed that the electron-deficient pyrazine sites in the polymer are the active centers that reversibly react with metal ions. nih.govnih.gov

Development of Pyrazine-Based Dyes

Pyrazine-containing compounds are integral to the development of advanced dyes, particularly for applications like dye-sensitized solar cells (DSSCs). nih.gov These dyes often feature a donor-π-acceptor (D-π-A) structure, where the pyrazine unit can function as the electron-acceptor component. The efficiency of such dyes is highly dependent on their photophysical and electrochemical properties, which can be finely tuned by modifying the chemical structure. nih.gov

The introduction of this compound as the acceptor core in a D-π-A dye is a logical design strategy. The trifluoromethyl groups would enhance the electron-accepting nature of the pyrazine core, which can lead to several beneficial effects:

Bathochromic Shift: A stronger acceptor can lead to a red-shift in the absorption spectrum, allowing the dye to harvest a larger portion of the solar spectrum. nih.gov

LUMO Energy Level: The CF3 groups would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This is critical for ensuring efficient electron injection from the excited dye into the conduction band of a semiconductor like TiO2 in a DSSC. nih.gov

Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal centers. This compound can function as an N,N-ligand, forming complexes with various transition metals.

Pyrazine Derivatives as N,N-Ligands in Metal Complexes (e.g., Copper(I), Ruthenium(II))

The ability of pyrazine and its derivatives to bridge metal centers has made them fundamental building blocks in coordination chemistry, leading to the formation of coordination polymers and discrete multinuclear complexes. researchgate.netmdpi.com The electronic properties of the pyrazine ligand, which are heavily influenced by its substituents, play a crucial role in the stability and reactivity of the resulting metal complex.

The strong electron-withdrawing trifluoromethyl groups in this compound significantly reduce the electron density on the pyrazine ring. This has two main consequences for its role as a ligand:

Reduced Basicity: The nitrogen atoms become less basic, which can weaken the M-N coordinate bond compared to unsubstituted pyrazine.

Enhanced π-Acidity: The ligand becomes a better π-acceptor, capable of stabilizing low-valent metal centers through π-backbonding.

Copper(I) Complexes: Copper(I) complexes with N,N-ligands are of great interest for their photophysical properties, with applications in light-emitting devices and photocatalysis. nih.govrsc.org Pyrazine-containing ligands have been used to synthesize various copper(I) complexes. researchgate.netnih.gov While specific studies detailing the use of this compound with copper(I) are emerging, the general principles suggest that it would form stable complexes. The π-acceptor character of the trifluoromethylated ligand could lead to interesting photophysical properties, potentially influencing the energy of metal-to-ligand charge transfer (MLCT) transitions. nih.gov

Ruthenium(II) Complexes: Ruthenium(II) complexes with polypyridyl ligands, including pyrazine derivatives, have been extensively studied for their rich photochemistry and electrochemistry. rsc.orgrsc.org In these complexes, pyrazine-based ligands can act as bridging ligands to form bimetallic or polymetallic systems, or as terminal ligands. The excited state properties of these complexes are often determined by which ligand accepts the electron in an MLCT transition. rsc.org

When this compound acts as a ligand for Ruthenium(II), its low-lying π* orbital, a consequence of the electron-withdrawing CF3 groups, would likely make it the primary acceptor ligand in an MLCT event. This would have a direct impact on the complex's emission properties and its potential use in applications such as sensors or photosensitizers. rsc.orgrsc.org

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The assembly and properties of these systems are governed by non-covalent intermolecular forces.

Derivatives of 2,5-bis(trifluoromethyl)pyrazine, specifically 2,5-bis(arylethynyl)pyrazine compounds, have been investigated for their role in supramolecular assembly. rsc.org The packing arrangements in the crystals of these derivatives are stabilized by hydrogen bonds between the nitrogen atoms of the pyrazine ring and hydrogen atoms of the associated phenyl rings. rsc.org Furthermore, these molecules can engage in π-π stacking interactions, which are crucial for the formation of well-defined one-dimensional and two-dimensional structures. For instance, the interaction between 2,5-bis(arylethynyl)pyrazine molecules and a co-assembler can lead to the formation of 1D wire or 2D lamellar morphologies, depending on the nature of the intermolecular forces at play. rsc.org The ability to control the self-assembly of these molecules opens up possibilities for designing materials with specific optical and electronic properties.

Organocatalysis via Hydrogen Bonding (e.g., Thiourea (B124793) Derivatives)

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. A key strategy in this field is the use of hydrogen bonding to activate substrates and stabilize transition states.

While direct catalytic applications of 2,5-Bis(Trifluoromethyl)pyrazine itself are not prominently documented, the 3,5-bis(trifluoromethyl)phenyl group, a structurally related moiety, is a privileged component in the design of highly effective thiourea organocatalysts. nih.govresearchgate.net These thiourea derivatives are powerful hydrogen-bond donors, capable of activating a wide range of substrates. nih.gov The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring significantly enhances the acidity of the N-H protons of the thiourea, making it a more potent hydrogen-bond donor. researchgate.net This increased acidity is crucial for the catalyst's ability to activate electrophiles and stabilize anionic intermediates in a variety of organic transformations. nih.govcsic.es Research has shown that the ortho-C-H bond of the 3,5-bis(trifluoromethyl)phenyl group can also be involved in the binding event with Lewis-basic sites, further contributing to the catalyst's efficacy. researchgate.netscilit.com

Ion Sensing Applications

The development of sensors for the selective detection of ions is a significant area of analytical chemistry. The principles of supramolecular chemistry are often employed in the design of these sensors.

The core structure of pyrazine and its derivatives, including those with trifluoromethyl groups, can be incorporated into larger molecular frameworks designed for ion recognition. The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions or as part of a larger cavity in a receptor molecule. While specific studies focusing solely on 2,5-Bis(Trifluoromethyl)pyrazine for ion sensing are not widely reported, the fundamental properties of the pyrazine ring suggest its potential in this area. The electron-withdrawing trifluoromethyl groups would modulate the electron density of the pyrazine ring, which could be harnessed to fine-tune the selectivity and sensitivity of a potential ion sensor.

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. 2,5-Bis(Trifluoromethyl)pyrazine serves as a valuable building block in the synthesis of more complex molecules.

Building Blocks for Agrochemicals

The synthesis of modern agrochemicals often relies on the use of fluorinated building blocks to enhance the efficacy and stability of the final products.

Precursors for Specialty Chemicals and Advanced Reagents

Specialty chemicals are formulated products that are sold on the basis of their performance or function. 2,5-Bis(Trifluoromethyl)pyrazine can serve as a starting material for the synthesis of such high-value chemicals.

The reactivity of the pyrazine ring, modified by the presence of two trifluoromethyl groups, allows for its use as a precursor in the synthesis of various specialty chemicals. For example, pyrazine derivatives can undergo reactions such as nucleophilic substitution, allowing for the introduction of other functional groups. The compound can also be a precursor to more complex heterocyclic systems through condensation reactions. rsc.org The unique electronic properties conferred by the trifluoromethyl groups make it a valuable starting material for creating advanced reagents with specific applications in organic synthesis and materials science.

Photophysical Applications

Photophysical properties refer to the interaction of a substance with light, including absorption, emission (fluorescence and phosphorescence), and energy transfer.

Derivatives of 2,5-bis(trifluoromethyl)pyrazine have been studied for their photophysical properties. Specifically, 2,5-bis(arylethynyl)pyrazine derivatives exhibit interesting absorption and photoluminescence behavior. rsc.org The photophysical properties, such as the quantum yield and lifetime of the excited state, are influenced by the nature of the substituents on the aryl rings. rsc.org For instance, methoxy-substituted compounds show longer photoluminescence lifetimes compared to their trifluoromethyl analogues, which is attributed to the electron-donating nature of the methoxy group stabilizing the excited state. rsc.org In contrast, the electron-withdrawing trifluoromethyl groups can enhance non-radiative decay processes. rsc.org Furthermore, the aggregation of these molecules into H- or J-aggregates can significantly alter their photophysical properties, which is relevant for applications such as optical waveguides. rsc.org

Development of Arylazopyrazole Photoswitches

While the core subject of this article is 2,5-bis(trifluoromethyl)pyrazine, a significant area of related research involves its structural isomer, 3,5-bis(trifluoromethyl)pyrazole, in the development of arylazopyrazole photoswitches. These molecules can reversibly convert between two distinct isomers, typically a more stable E (trans) form and a less stable Z (cis) form, upon irradiation with light. This capability makes them candidates for applications ranging from data storage and smart materials to photopharmacology. rsc.org

The incorporation of the 3,5-bis(trifluoromethyl)pyrazole moiety into arylazo compounds has been shown to significantly enhance their photoswitching characteristics. rsc.org The trifluoromethyl groups exert a powerful influence on the electronic properties of the pyrazole (B372694) ring, which in turn affects the stability and isomerization kinetics of the azo-bond. rsc.org

Key Research Findings:

Enhanced Stability of Isomers: Research has demonstrated that arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles exhibit exceptionally long thermal half-lives for the less stable Z-isomer when measured in solvents like DMSO, often lasting for days. rsc.orgrsc.org This high stability is a crucial parameter for many practical applications where the "switched" state needs to be maintained for extended periods.

Influence on Isomerization: The presence of trifluoromethyl groups, combined with the electronic effects of substituents on other parts of the molecule (such as the N-aromatic substituent of the pyrazole), positively affects the photoswitching behavior. rsc.org This includes optimizing the conversion yield between the E and Z states and tuning the half-life of the Z-isomer. rsc.org

Mechanism of Action: Like other azo-based photoswitches, the isomerization process in arylazopyrazoles is triggered by photoexcitation. Upon absorbing light of a specific wavelength (typically UV or visible light), the molecule undergoes an n→π* transition, leading to the rotation around the N=N double bond and conversion from the E to the Z form. The reverse process can be triggered by a different wavelength of light or occur thermally over time. The trifluoromethyl groups are valuable in modulating the energy landscape of these states. rsc.orgrsc.org

A study on various arylazo-trifluoromethyl-substituted pyrazoles highlighted these effects, correlating experimental UV-vis and NMR data with theoretical calculations to confirm the beneficial influence of the CF₃ groups. rsc.orgrsc.org

Table 1: Photoswitching Properties of Selected Arylazo-3,5-bis(trifluoromethyl)pyrazole Derivatives

| Compound Type | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Two CF₃ groups on the pyrazole ring | Displayed very long half-lives (days) in DMSO for the least stable isomer. | rsc.orgrsc.org |

| Naphthyl-azopyrazoles | Naphthyl group combined with CF₃ groups | The combination was found to be beneficial for photoswitching properties. | rsc.org |

This interactive table summarizes key findings on how structural modifications impact the photoswitching behavior of these pyrazole-based compounds.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. This process is typically driven by the restriction of intramolecular motion (RIM), such as rotation or vibration, in the aggregated state, which closes non-radiative decay pathways and opens up radiative channels.

Derivatives of pyrazine, including those bearing trifluoromethyl groups, have been investigated as potential AIE luminogens (AIEgens). The electron-deficient nature of the pyrazine ring, combined with the properties of substituents like CF₃, can be harnessed to create materials with novel AIE characteristics.

Research on Trifluoromethylated Pyrazine Derivatives:

A study on tetraphenylpyrazine (TPP) derivatives explored the impact of adding electron-withdrawing trifluoromethyl (CF₃) groups to the peripheral phenyl rings. rsc.org

Mechanism: The study found that attaching phenyl rings to the pyrazine core was crucial for inducing aggregation-enhanced emission (AEE) characteristics by restricting intramolecular motion (RIM). rsc.org

Effect of CF₃ Groups: While the decoration of the TPP peripheries with CF₃ groups did not significantly improve the solid-state luminescence quantum efficiency, theoretical calculations and experimental results confirmed that these groups contribute to the AIE effect. rsc.org They promote RIM by generating additional weak intermolecular interactions, such as C-H···F, F···F, and CF···π interactions, which help to lock the molecules in place and slow down non-radiative decay processes. rsc.org

In a separate study, 2,5-bis(arylethynyl)pyrazine derivatives, where the aryl rings were substituted with CF₃ groups, were synthesized and their photophysical properties analyzed. These molecules, which are direct derivatives of 2,5-bis(trifluoromethyl)pyrazine's core structure, exhibited weak blue fluorescence in their crystalline state, indicating that the specific molecular architecture plays a key role in determining the ultimate emission properties. rsc.org

Table 2: Influence of Trifluoromethyl Groups on Pyrazine-Based AIE Systems

| System | Role of CF₃ Group | Observed Effect on Emission | Mechanism | Reference |

|---|---|---|---|---|

| Tetraphenylpyrazine (TPP) with peripheral CF₃ groups | Electron-withdrawing substituent | Hardly affects electronic transition properties but promotes RIM. | Generates additional C-H···F/F···F/CF···π interactions, slowing non-radiative decay. | rsc.org |

This interactive table outlines the specific roles and effects of trifluoromethyl groups in different pyrazine-based systems exhibiting aggregation-induced or enhanced emission.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While the synthesis of substituted pyrazines is a well-established field, the development of novel, efficient, and scalable synthetic routes to 2,5-Bis-(Trifluoromethyl)pyrazine remains a critical area of research. Current methods may rely on multi-step procedures or harsh reaction conditions. Future investigations could focus on more direct and sustainable approaches.

Key research objectives in this area include:

Direct C-H Trifluoromethylation: Investigating novel catalytic systems for the direct trifluoromethylation of the pyrazine (B50134) ring, which would represent a more atom-economical approach compared to traditional methods that often involve pre-functionalized substrates.

Flow Chemistry Synthesis: The adoption of continuous flow technologies could offer enhanced control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate scalability.

Biosynthetic Approaches: While challenging, exploring enzymatic or microbial pathways for the synthesis of fluorinated heterocycles could provide environmentally benign alternatives to conventional chemical synthesis. nih.gov For instance, studies on the biosynthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) have identified L-threonine as a starting material, involving enzymatic and non-enzymatic reactions. nih.gov Similar bio-inspired retrosynthetic analysis could be a long-term goal for complex fluorinated pyrazines.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Cross-Coupling Reactions | Dihalogenated pyrazines, Trifluoromethylating agents | High functional group tolerance, well-established methods. | Development of more active and stable catalysts, milder reaction conditions. |

| Direct C-H Functionalization | Pyrazine | High atom economy, reduced number of synthetic steps. | Discovery of selective and efficient catalysts for direct trifluoromethylation. |

| Cyclocondensation Reactions | α-Diketones, 1,2-Diamines | Modular approach allowing for precursor variation. | Synthesis of novel fluorinated diketones and diamines as building blocks. |

| Flow Chemistry | Various | Improved safety, scalability, and reaction control. | Optimization of flow reactor setups and conditions for pyrazine synthesis. |

Advanced Functionalization Strategies for Diverse Derivatization

The functionalization of the this compound core is crucial for tuning its properties and incorporating it into larger molecular architectures. The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl groups, dictates its reactivity towards nucleophilic substitution, while also influencing the reactivity of any existing or introduced functional groups.

Future research in this domain will likely pursue:

Selective C-H Functionalization: Developing methods for the selective functionalization of the remaining C-H bonds on the pyrazine ring to introduce additional substituents and create multifunctional derivatives.

Post-Synthetic Modification: Exploring a wider range of post-synthetic modifications of derivatives, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various aryl, alkynyl, or amino groups. mdpi.commdpi.com

"Click" Chemistry: The use of "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, can be a highly efficient method for conjugating the pyrazine core to other molecules, as has been demonstrated for other pyrazine derivatives. nih.gov

The following table summarizes potential functionalization reactions for creating a library of derivatives.

| Functionalization Reaction | Reagents/Catalysts | Potential Substituents | Desired Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Amino, alkoxy, thio-ethers | Introduction of electron-donating or coordinating groups. |

| Suzuki Cross-Coupling | Boronic acids, Pd catalysts | Aryl, heteroaryl groups | Extension of π-conjugation for optoelectronic applications. mdpi.com |

| Sonogashira Cross-Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups | Creation of linear, rigid structures for molecular wires. rsc.org |

| Buchwald-Hartwig Amination | Amines, Pd catalysts | Primary/secondary amines | Synthesis of potential ligands and biologically active molecules. mdpi.com |

Integration into Hybrid Material Systems

The unique electronic and physical properties of this compound make it an attractive candidate for incorporation into advanced hybrid materials. The trifluoromethyl groups can enhance thermal stability, solubility in organic solvents, and introduce hydrophobicity, which are desirable traits for materials used in electronic devices.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Incorporating this pyrazine derivative as an electron-transporting or emissive layer in OLEDs. The electron-deficient nature of the pyrazine core is beneficial for facilitating electron injection and transport.

Organic Photovoltaics (OPVs): Designing and synthesizing donor-acceptor copolymers where this compound acts as the electron-acceptor unit. Low-bandgap π-conjugated pyrazine polymers have already shown promise in photovoltaic devices. lifechemicals.com

Sensors: Developing chemosensors based on functionalized this compound derivatives. The pyrazine nitrogen atoms can act as binding sites for analytes, and the electronic properties of the system can be modulated upon binding, leading to a detectable signal.

Liquid Crystals: Investigating the liquid crystalline properties of derivatives with appropriate long-chain substituents. The rigid pyrazine core is a common mesogenic unit.

A table comparing potential applications in material systems is provided below.

| Hybrid Material System | Role of Pyrazine Unit | Key Properties to Investigate | Potential Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport material, host for phosphorescent emitters. | Electron mobility, triplet energy level, thermal stability. | Improved device efficiency and lifetime. |

| Organic Photovoltaics (OPVs) | Acceptor unit in donor-acceptor polymers. | LUMO level, bandgap, charge carrier mobility. | Enhanced power conversion efficiency. lifechemicals.com |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. | Electron mobility, on/off ratio, air stability. | Development of high-performance, air-stable n-channel transistors. |

| Luminescent Sensors | Fluorophore sensitive to analytes. | Photoluminescence quantum yield, sensitivity, selectivity. | Detection of metal ions, anions, or small molecules. |

Expanded Role in Catalytic Transformations

While pyrazines are more commonly studied for their applications in materials and medicinal chemistry, their potential role in catalysis is an emerging area of interest. The nitrogen atoms in the pyrazine ring can coordinate to metal centers, making pyrazine derivatives potential ligands for catalytic systems.

Future research could explore:

Ligand Design: The synthesis of bidentate or polydentate ligands based on the this compound scaffold for use in transition metal catalysis. The electron-withdrawing trifluoromethyl groups can significantly influence the electronic properties of the metal center, potentially leading to novel reactivity or selectivity.

Organocatalysis: Investigating the potential of chiral derivatives of this compound as organocatalysts, for example, in asymmetric synthesis.

Photocatalysis: Designing pyrazine-based systems that can act as photosensitizers or photocatalysts for organic transformations, leveraging the tunable photophysical properties of functionalized pyrazines.

The table below outlines potential catalytic applications.

| Catalytic Application | Ligand/Catalyst Type | Target Reactions | Potential Benefits |

| Homogeneous Catalysis | Pyrazine-based phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Cross-coupling, hydrogenation, polymerization. | Enhanced catalyst stability and activity due to electronic effects. |

| Asymmetric Organocatalysis | Chiral pyrazine derivatives. | Aldol, Michael, and Mannich reactions. | High enantioselectivity in carbon-carbon bond formation. |

| Photoredox Catalysis | Functionalized pyrazine photosensitizers. | Atom Transfer Radical Polymerization (ATRP), C-H functionalization. | Visible-light-driven, sustainable chemical transformations. |

In-Depth Computational Studies for Structure-Property Relationships

Computational chemistry provides a powerful tool for understanding the fundamental structure-property relationships of this compound and for guiding the design of new derivatives with targeted functionalities.

Future computational studies should focus on:

DFT Calculations: Employing Density Functional Theory (DFT) to accurately predict the geometric and electronic structures, frontier molecular orbital energies (HOMO/LUMO), and spectroscopic properties of the parent compound and its derivatives. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics and intermolecular interactions of these molecules in different environments, which is crucial for understanding their behavior in solution and in the solid state. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed activity in biological or material applications, thereby facilitating the rational design of improved compounds. nih.gov

Charge Transport Modeling: Simulating charge transport properties (electron and hole mobilities) in crystalline or amorphous phases to predict their potential performance in electronic devices.

A summary of computational methods and their applications is presented in the table below.

| Computational Method | Properties to be Investigated | Application |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, vibrational frequencies, reaction mechanisms. | Predicting reactivity, optical and electronic properties. nih.gov |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra. | Designing molecules for OLEDs and photocatalysis. |

| Molecular Dynamics (MD) Simulations | Conformational preferences, intermolecular interactions, solvation effects. | Understanding self-assembly and crystal packing. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological or material properties. | Guiding the design of new functional molecules. nih.gov |

Q & A

Basic: What synthetic methodologies are effective for preparing 2,5-bis-(trifluoromethyl)pyrazine derivatives?

Methodological Answer:

- Dimerization of α-amino aldehydes : Biomimetic approaches involve dimerizing amino acid-derived α-amino aldehydes, followed by oxidation to form 2,5-disubstituted pyrazines. This method is efficient for generating analogs like 2,5-diisopropylpyrazine and actinopolymorphol C .

- Electrochemical cross-coupling : Hindered amines can be synthesized via proton-coupled electron transfer (PCET) using iminium salts and cyanoheteroarenes. This method accommodates trifluoromethyl-substituted pyrazines and allows functional group tolerance (e.g., halides, esters) .

- Iron-catalyzed cross-coupling : Arylboronic acids react with pyrazine cores under iron catalysis, enabling introduction of trifluoromethyl groups (e.g., 4-(trifluoromethyl)phenylboronic acid + pyrazine) .

Advanced: How do molecular dynamics and electronic transitions in pyrazine derivatives influence photophysical properties?

Methodological Answer:

- 24-mode Hamiltonian modeling : Realistic molecular dynamics simulations for pyrazine’s S₂ state reveal vibronic couplings between S₁ and S₂. The multiconfiguration time-dependent Hartree (MCTDH) method accurately predicts absorption spectra and symmetry-dependent energy transfer .

- Luminescence studies : Pressure-dependent fluorescence quenching in pyrazine vapor demonstrates non-exponential decay due to radiationless transitions. Phosphorescence yield increases with gas pressure, linked to intersystem crossing efficiency .

Basic: What techniques are used for structural characterization of this compound complexes?

Methodological Answer:

- X-ray crystallography : Resolves coordination geometries in pyrazine-bridged complexes (e.g., dinuclear Cu(II) compounds with trigonal-bipyramidal coordination) .

- NMR spectroscopy : Tracks reaction progress in dimerization or cross-coupling syntheses. For example, monitoring iminium salt intermediates in electrochemical synthesis .

- Single-crystal analysis : Confirms self-assembled coordination cages (e.g., silver-oxacalix[2]pyrazine cages with tetrahedral or planar geometries) .

Advanced: How do pyrazine ligands influence magnetic and electronic communication in coordination complexes?

Methodological Answer:

- Magnetic susceptibility measurements : Pyrazine-bridged Cu(II) dimers exhibit weak antiferromagnetic coupling (J = −1.7 cm⁻¹) due to d-orbital alignment with bridging nitrogen atoms .

- Ligand design : 2,5-bis-(2-pyridyl)pyrazine (2,5-dpp) acts as a π-accepting ligand in rhenium carbonyl complexes, modulating redox potentials and electronic communication between metal centers .

Advanced: What mechanisms underpin the biological activity of trifluoromethyl-pyrazine derivatives?

Methodological Answer:

- Transcriptional reporter assays : 2,5-bis(1-methylethyl)-pyrazine induces bacterial cell-wall stress (via ΔampD reporter) and mammalian DNA damage at high concentrations. Dose-dependent activation of Nrf2 (oxidative stress) and AhR pathways is observed .

- Elicitor effects in plant cultures : Pyrazine carboxamides (e.g., N-(4-chlorobenzyl)-5-tert-butyl derivatives) enhance taxifolin and rutin production in Silybum marianum and Fagopyrum esculentum via jasmonate signaling mimicry .

Advanced: How can computational models predict physicochemical properties of trifluoromethyl-pyrazines?

Methodological Answer:

- Quantum chemical profiling : Combines density functional theory (DFT), QSPR, and neural networks to predict solubility, stability, and electronic properties. For example, modeling solvent effects on dimerization reactions .

- Potential energy surface mapping : MCTDH simulations identify vibronic couplings and symmetry constraints in excited-state dynamics .

Basic: How to quantify trace impurities in trifluoromethyl-pyrazine pharmaceuticals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.